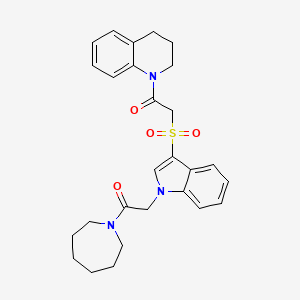

1-(azepan-1-yl)-2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

The construction of complex heterocycles, such as dihydropyridine and phenylquinoline derivatives, often incorporates multifaceted synthetic strategies. For instance, a convergent construction approach involving 1,4-dihydropyridine scaffold has shown promising methodologies for synthesizing indole-integrated hexahydroquinoline derivatives through three-component reactions, presenting an efficient route for diversity-oriented synthesis with atom economy and straightforward purification (Tao Chen et al., 2011). Similarly, novel syntheses of 2,2‐disubstituted 1,2‐dihydro‐4‐phenylquinolines and arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have been developed, showcasing the versatility of these frameworks in producing compounds with potential biological activities (Hansrudolf Walter, 1994; L. Jyothish Kumar et al., 2017).

Palladium-Catalyzed Functionalization

The application of palladium-catalyzed C–H bond activation in fullerene chemistry has been extended to the synthesis of [60]fullerene-fused heterocycles, including indolines and azepines. This strategy highlights the potential of palladium catalysis in functionalizing complex organic frameworks, facilitating the formation of diverse heterocyclic structures (Guan‐Wu Wang, 2015).

Heterocyclic Compound Synthesis

Efficient synthesis of dihydroquinolines, quinolines, and dihydrobenzo[b]azepines using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis demonstrates the versatility of iron catalysis in constructing complex heterocycles. This method offers an environmentally friendly, cost-effective approach to synthesizing functionally diverse heterocycles, further expanding the toolbox for chemical synthesis (Swapnadeep Jalal et al., 2014).

Cycloaddition Approaches

Cycloaddition methodologies have proven valuable for accessing various substitution patterns in heterocycles. For example, internal azomethine ylide cycloaddition has enabled the synthesis of azepino[1,2-b]isoquinolines, showcasing the method's efficiency and selectivity in constructing complex cyclic structures (Drew R. Bobeck et al., 2007).

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S/c31-26(28-15-7-1-2-8-16-28)19-29-18-25(22-12-4-6-14-24(22)29)35(33,34)20-27(32)30-17-9-11-21-10-3-5-13-23(21)30/h3-6,10,12-14,18H,1-2,7-9,11,15-17,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTRNXUYYSXKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)